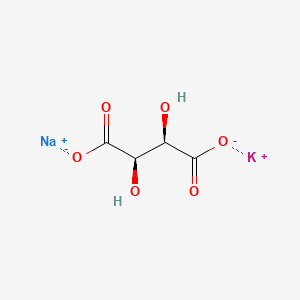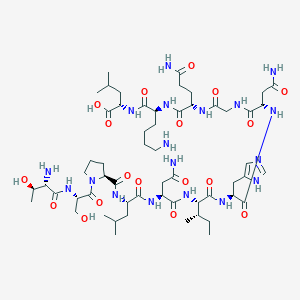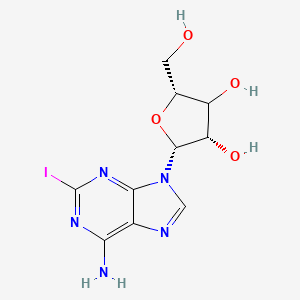
eIF4E-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
eIF4E-IN-5: is a small molecule inhibitor targeting the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a crucial protein involved in the initiation of translation in eukaryotic cells, binding to the cap structure of messenger RNA (mRNA) and facilitating the recruitment of ribosomes. Dysregulation of eIF4E activity has been linked to various diseases, including cancer, making it a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of eIF4E-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and purification of the compound .
化学反応の分析
Types of Reactions
eIF4E-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .
科学的研究の応用
eIF4E-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4E in translation initiation and its regulation.
Biology: Investigated for its effects on cellular processes such as cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated eIF4E activity, such as cancer and neurodevelopmental disorders.
Industry: Utilized in the development of new drugs targeting eIF4E and related pathways .
作用機序
eIF4E-IN-5 exerts its effects by binding to eIF4E and inhibiting its interaction with the cap structure of mRNA. This prevents the recruitment of ribosomes and the initiation of translation, leading to reduced protein synthesis. The compound specifically targets the eIF4E-eIF4G interaction, which is crucial for the assembly of the translation initiation complex. By disrupting this interaction, this compound effectively inhibits cap-dependent translation, impacting cellular processes such as growth and proliferation .
類似化合物との比較
Similar Compounds
Several compounds are similar to eIF4E-IN-5 in terms of their mechanism of action and target specificity. These include:
4EGI-1: Another small molecule inhibitor targeting the eIF4E-eIF4G interaction.
Sizofiran: A promising eIF4E inhibitor with potential anti-cancer activity.
Rocaglamide: A natural product that inhibits eIF4E activity by targeting the eIF4A helicase
Uniqueness
This compound is unique in its high specificity for eIF4E and its ability to effectively disrupt the eIF4E-eIF4G interaction. This specificity makes it a valuable tool for studying the role of eIF4E in translation initiation and for developing targeted therapies for diseases associated with dysregulated eIF4E activity .
特性
分子式 |
C30H39Cl2N6O8P |
|---|---|
分子量 |
713.5 g/mol |
IUPAC名 |
[[(Z)-4-[2-amino-7-[(5-chloro-1H-indol-2-yl)methyl]-6-oxo-1H-purin-9-ium-9-yl]but-2-enyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;chloride |
InChI |
InChI=1S/C30H38ClN6O8P.ClH/c1-29(2,3)26(39)42-17-44-46(41,45-18-43-27(40)30(4,5)6)12-8-7-11-36-16-37(23-24(36)34-28(32)35-25(23)38)15-21-14-19-13-20(31)9-10-22(19)33-21;/h7-10,13-14,16,33H,11-12,15,17-18H2,1-6H3,(H2-,32,34,35,38);1H/b8-7-; |
InChIキー |
TYMUWOSAGUNWOL-CFYXSCKTSA-N |
異性体SMILES |
CC(C)(C)C(=O)OCOP(=O)(C/C=C\C[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
正規SMILES |
CC(C)(C)C(=O)OCOP(=O)(CC=CC[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

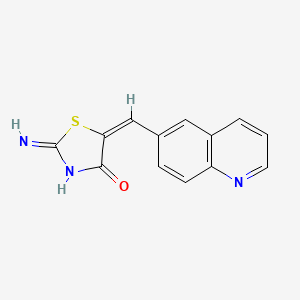
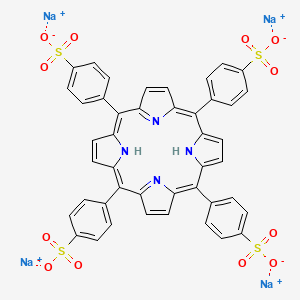
![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)

